Product packaging for Dimethyl 2,4-quinolinedicarboxylate(Cat. No.:CAS No. 7170-24-3)

Dimethyl 2,4-quinolinedicarboxylate

Cat. No.: B3060723
CAS No.: 7170-24-3
M. Wt: 245.23 g/mol
InChI Key: MJKAAOICRQGSJB-UHFFFAOYSA-N
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Description

Dimethyl 2,4-quinolinedicarboxylate (CAS 7170-24-3) is a dimethyl ester derivative of quinoline-2,4-dicarboxylic acid with a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol . This compound is part of the versatile quinoline-2,4-dicarboxylate (QDC) scaffold, which functions as a conformationally-restricted mimic of the neurotransmitter glutamate . Its primary research value lies in its application as a key intermediate in synthetic organic chemistry and medicinal chemistry for the development of novel bioactive molecules. Researchers utilize this scaffold to create compounds that inhibit vesicular glutamate transporters (VGLUTs), which are responsible for packaging glutamate into synaptic vesicles . Expanding the QDC core with lipophilic, polycyclic groups, such as in naphthoquinoline dicarboxylic acids (NQDCs), has been shown to yield potent VGLUT inhibitors with IC50 values as low as approximately 70 µM, making them valuable pharmacological tools for studying glutamatergic neurotransmission . The compound can be synthesized via efficient, one-pot protocols, such as a metal-free, pseudo three-component reaction between aryl amines and acetylenedicarboxylates using molecular iodine as a low-cost, eco-friendly catalyst . This metal-free approach avoids metal contamination in the final product, which is a critical consideration for pharmaceutical research and development . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO4 B3060723 Dimethyl 2,4-quinolinedicarboxylate CAS No. 7170-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl quinoline-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-17-12(15)9-7-11(13(16)18-2)14-10-6-4-3-5-8(9)10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKAAOICRQGSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345460
Record name 2,4-Quinolinedicarboxylic acid, dimethyl ester
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Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7170-24-3
Record name 2,4-Dimethyl 2,4-quinolinedicarboxylate
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Record name 2,4-Quinolinedicarboxylic acid, dimethyl ester
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Record name 2,4-dimethyl quinoline-2,4-dicarboxylate
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Chemical Reactivity and Transformations of Dimethyl 2,4 Quinolinedicarboxylate

Reactions of the Ester Functional Groups

The two methyl ester groups at positions 2 and 4 are key sites for chemical modification, allowing for hydrolysis, transesterification, and reduction.

Hydrolysis to Dicarboxylic Acid

The hydrolysis of the diester, Dimethyl 2,4-quinolinedicarboxylate, to its corresponding dicarboxylic acid, Quinoline-2,4-dicarboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for instance, by refluxing the diester with an aqueous solution of an alkali hydroxide (B78521) such as sodium hydroxide or potassium hydroxide in a suitable solvent like methanol (B129727) or ethanol. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism where hydroxide ions attack the electrophilic carbonyl carbon of each ester group. Subsequent protonation of the resulting carboxylate salt intermediates during acidic workup yields the final dicarboxylic acid. The completion of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC). The synthesis of various substituted quinoline-2,4-dicarboxylic acids has been reported, often as the final step after the creation of the quinoline (B57606) ring system with the ester groups already in place. nih.gov

Table 1: Conditions for Hydrolysis of Diesters This table presents generalized conditions for the hydrolysis of aromatic diesters.

Reagent Solvent Temperature Reaction Time Product
NaOH or KOH (aq) Methanol/Ethanol Reflux Several hours Dicarboxylic Acid
H₂SO₄ (aq) Water/Dioxane Reflux Several hours Dicarboxylic Acid

Transesterification Reactions

Transesterification allows for the conversion of the methyl esters of this compound into other ester derivatives. This process involves reacting the diester with a different alcohol (e.g., ethanol, isopropanol) in the presence of a catalyst. Base-catalyzed transesterification is common, employing catalysts like sodium ethoxide or potassium hydroxide. researchgate.netyoutube.com The mechanism involves the formation of an alkoxide from the new alcohol, which then acts as a nucleophile, attacking the ester's carbonyl carbon. researchgate.netyoutube.com This leads to a tetrahedral intermediate that subsequently collapses, eliminating a methoxide (B1231860) group and forming the new ester. The reaction is typically reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct. researchgate.net This method is valuable for modifying the properties of the molecule, for example, by introducing longer or more complex alkyl chains.

Table 2: Catalysts and Conditions for Transesterification This table outlines common catalytic systems for the transesterification of esters.

Catalyst Reactant Alcohol Solvent Conditions
Sodium Methoxide Ethanol Ethanol Reflux
Potassium Hydroxide Isopropanol Isopropanol Reflux
Sulfuric Acid Propanol Propanol Reflux

Reduction to Alcohol Derivatives

The ester groups of this compound can be reduced to yield the corresponding diol, (Quinoline-2,4-diyl)dimethanol. This transformation requires potent reducing agents due to the relative stability of esters. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, capable of reducing both ester groups to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the delivery of two hydride ions to each ester carbonyl. chemistrysteps.com

Alternatively, other reducing systems can be employed. Sodium borohydride (B1222165) (NaBH₄), which is generally unreactive towards esters under standard conditions, can achieve the reduction in refluxing THF with methanol as a co-solvent. researchgate.net Its reactivity can also be enhanced by the addition of catalysts like cerium(III) chloride. researchgate.net Borane complexes, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective for reducing aromatic esters to alcohols. commonorganicchemistry.com

Table 3: Reagents for Ester Reduction This table summarizes various reagents used for the reduction of aromatic esters to alcohols.

Reagent Solvent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether 0 °C to room temp. Diol
Sodium Borohydride (NaBH₄) / Methanol THF Reflux Diol
Borane-Dimethyl Sulfide (BH₃-SMe₂) THF Room temp. to reflux Diol

Reactivity of the Quinoline Core

The fused heterocyclic ring system of quinoline possesses its own distinct reactivity, which is influenced by the electron-withdrawing nature of the two attached methoxycarbonyl groups.

Oxidation Pathways to Quinoline Derivatives

The oxidation of the quinoline ring system can proceed via two primary pathways depending on the oxidant used. Vigorous oxidation of the quinoline nucleus, for example with hot alkaline potassium permanganate (B83412) (KMnO₄), typically results in the cleavage of the benzene (B151609) ring. arsdcollege.ac.inslideshare.net For this compound, this would lead to the formation of a pyridine-tetracarboxylic acid derivative, as the original ester groups and the newly formed carboxylic acids from the benzene ring cleavage would be present on the pyridine (B92270) core.

A milder and more common oxidation involves the nitrogen atom of the quinoline ring. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of this compound N-oxide. slideshare.netresearchgate.net The N-oxide is a key intermediate for further functionalization, particularly for nucleophilic substitution reactions at the C2 position. nih.govnih.gov

Substitution Reactions on the Quinoline Ring

The electronic nature of the quinoline ring dictates the regioselectivity of substitution reactions. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, while the benzene ring is comparatively electron-rich. The presence of two electron-withdrawing ester groups at positions 2 and 4 further deactivates the entire ring system towards electrophilic attack but enhances the reactivity of the pyridine ring towards nucleophiles. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on the quinoline ring occurs preferentially on the carbocyclic (benzene) ring, as the heterocyclic (pyridine) ring is strongly deactivated by the nitrogen atom. arsdcollege.ac.inslideshare.netresearchgate.net The preferred positions of attack are C5 and C8. slideshare.net In the case of this compound, the deactivating effect of the ester groups would make electrophilic substitution even more challenging, requiring harsh reaction conditions. Nevertheless, any substitution would be directed to the 5- and 8-positions.

Nucleophilic Substitution: Nucleophilic attack on the quinoline ring typically occurs at the electron-deficient C2 and C4 positions. slideshare.netquimicaorganica.org In this compound, these positions are already substituted. However, the presence of the ester groups makes these positions highly activated towards nucleophilic attack. While direct substitution of the ester groups is a possibility, another important pathway involves the N-oxide derivative. Activation of the N-oxide with reagents like p-toluenesulfonic anhydride (B1165640) (Ts₂O) facilitates nucleophilic attack at the C2 position, leading to deoxygenative functionalization. nih.gov This strategy has been used to introduce various nucleophiles, such as dithiocarbamates and triazoles, onto the quinoline skeleton. nih.govnih.gov

Synthesis and Study of Substituted Dimethyl 2,4 Quinolinedicarboxylate Analogues

Introduction of Methylthio Moieties

The incorporation of methylthio groups into the quinoline (B57606) framework can significantly alter the electronic properties and biological activity of the resulting compounds. One effective method for the synthesis of aryl-substituted quinolines bearing a methylthio group is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples a bromo-substituted quinoline derivative with a boronic acid containing a methylthio substituent.

For instance, the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) with (4-(methylthio)phenyl)boronic acid in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a base affords the corresponding 6-(4-(methylthio)phenyl)-1,2,3,4-tetrahydroquinoline in good yield. researchgate.net While this example demonstrates the functionalization of a tetrahydroquinoline, the methodology is applicable to the synthesis of substituted quinolines and can be adapted for the synthesis of dimethyl 2,4-quinolinedicarboxylate analogues. The presence of the methylthio group can be confirmed by spectroscopic methods, including ¹H NMR, where the methyl protons of the methylthio group typically appear as a singlet in the range of 2.50-2.53 ppm. researchgate.net

Table 1: Synthesis of a Methylthio-Substituted Tetrahydroquinoline via Suzuki-Miyaura Coupling

Starting MaterialReagentProductYield (%)
6-Bromo-1,2,3,4-tetrahydroquinoline(4-(Methylthio)phenyl)boronic acid6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline78

Data sourced from a study on substituted phenyl quinolines. researchgate.net

Incorporation of Halogenated Substituents

The introduction of halogen atoms, such as chlorine, into the structure of quinoline derivatives is a common strategy to modulate their physicochemical properties. A notable synthesis of a halogenated derivative involves the reaction of an ethylene (B1197577) derivative with an isoquinoline (B145761) ester iminium ion in an alkaline medium. This reaction proceeds through a cascade of hydrolysis, [3+2] cycloaddition, and elimination to yield a tricyclic system containing a chlorophenyl group. mdpi.com

Specifically, the reaction of 2-(4-chlorophenyl)-1,3-thiazol-4(5H)-one with isoquinolinium-2-yl(methoxycarbonyl)methanide in methanol (B129727) with triethylamine (B128534) as a base leads to the unexpected formation of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. mdpi.com The structure of this complex molecule has been unequivocally confirmed by single-crystal X-ray diffraction. mdpi.com This reaction highlights a sophisticated method for incorporating a halogenated aryl substituent into a fused heterocyclic system related to quinolines.

Phenolic and Methoxy-Substituted Derivatives

Phenolic and methoxy (B1213986) substituents are prevalent in natural products and pharmacologically active compounds. The synthesis of methoxy-substituted quinoline derivatives can be achieved through various synthetic routes. A common approach involves the use of starting materials already containing the desired methoxy groups.

For example, the Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline (B186703) or 5,7-dibromo-8-methoxyquinoline (B102607) with substituted phenylboronic acids provides the corresponding aryl-substituted 8-methoxyquinolines in high yields. researchgate.net This method allows for the introduction of various aryl groups at specific positions of the methoxy-substituted quinoline core.

Another relevant synthetic protocol, although not directly on a quinoline system, describes the synthesis of dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. researchgate.netprotocols.io This procedure involves a nickel-catalyzed homocoupling of a methyl 3-methoxy-4-(tosyloxy)benzoate derivative. researchgate.netprotocols.io Such a strategy for forming biaryl linkages could potentially be adapted for the synthesis of more complex quinoline dicarboxylate derivatives.

Table 2: Examples of Methoxy-Substituted Quinolines via Suzuki-Miyaura Coupling

Starting MaterialReagentProductYield (%)
5-Bromo-8-methoxyquinoline(4-Methoxyphenyl)boronic acid5-(4-Methoxyphenyl)-8-methoxyquinoline75
5,7-Dibromo-8-methoxyquinoline(4-Methoxyphenyl)boronic acid5,7-Bis(4-methoxyphenyl)-8-methoxyquinoline72

Data synthesized from studies on aryl substituted quinolines. researchgate.net

Morpholino-Substituted Analogues

The morpholine (B109124) moiety is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. The synthesis of morpholino-substituted quinolines can be challenging. A modern approach for the synthesis of substituted morpholines involves a photocatalytic, diastereoselective annulation strategy. nih.gov This method utilizes a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials. nih.gov

While this method has been demonstrated for the synthesis of 2-aryl morpholines, the principles could be extended to the functionalization of pre-formed quinoline systems or the construction of quinoline-annulated morpholines. nih.gov The reaction proceeds through a radical cation intermediate and offers access to diverse substitution patterns, including tri- and tetra-substituted morpholines. nih.gov Further research is needed to adapt this methodology for the direct synthesis of morpholino-substituted this compound.

Trifluoromethylated Quinolinedicarboxylates

The trifluoromethyl group is a key functional group in pharmaceutical and agrochemical research, often enhancing metabolic stability and lipophilicity. The synthesis of trifluoromethylated quinolines can be achieved through several methods. One approach involves the trifluoromethylation of a pre-functionalized quinoline precursor. For instance, the trifluoromethylation of 7-iodopyrazolo[1,5-a]pyridinedicarboxylate using a copper catalyst and a trifluoromethyl source like TMSCF₃ has been reported to yield the desired 7-trifluoromethyl derivative, although side products can form. researchgate.net

Another strategy involves building the trifluoromethylated quinoline ring from acyclic precursors. This can be accomplished by reacting an aryl amine with an acetylenedicarboxylate (B1228247) in the presence of a catalyst. While a general method for the synthesis of quinoline-2,4-dicarboxylates has been described using aryl amines and dimethyl acetylenedicarboxylate with iodine as a catalyst, the use of trifluoromethyl-substituted anilines in this reaction could provide a direct route to trifluoromethylated quinolinedicarboxylates. rsc.org

Table 3: Synthesis of a Trifluoromethylated Pyrazolopyridine Dicarboxylate

Starting MaterialReagentProductYield
7-Iodopyrazolo[1,5-a]pyridinedicarboxylateTMSCF₃, CuI, CsF7-Trifluoromethylpyrazolo[1,5-a]pyridinedicarboxylateModerate

Information based on synthetic efforts towards trifluoromethylated dicarboxylates. researchgate.net

Alkyl- and Aryl-Substituted Quinolinedicarboxylates

The introduction of alkyl and aryl substituents on the quinoline core is fundamental for exploring structure-activity relationships. A highly efficient, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate scaffolds involves the reaction of aryl amines with dimethyl or diethyl acetylenedicarboxylate. rsc.org This metal-free reaction is catalyzed by molecular iodine (20 mol%) in acetonitrile (B52724) at 80 °C and proceeds via a pseudo three-component reaction mechanism. rsc.org This method is advantageous due to its use of an inexpensive and environmentally friendly catalyst, high regioselectivity, and broad substrate scope with good yields. rsc.org

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for introducing aryl substituents. As previously mentioned, this palladium-catalyzed reaction between a halogenated quinoline and a boronic acid provides a versatile route to a wide range of aryl-substituted quinolines. researchgate.net For the synthesis of N-alkyl-substituted 4-quinolones, a tandem amination approach using o-chloroaryl acetylenic ketones and functionalized alkyl amines has been developed, offering high yields. organic-chemistry.org Although this method yields 4-quinolones, it demonstrates a robust strategy for C-N bond formation in quinoline synthesis.

Table 4: Iodine-Catalyzed Synthesis of Aryl-Substituted Quinolinedicarboxylates

Aryl AmineAcetylenedicarboxylateProductYield (%)
Aniline (B41778)Dimethyl acetylenedicarboxylateThis compound85
4-MethylanilineDimethyl acetylenedicarboxylateDimethyl 6-methyl-2,4-quinolinedicarboxylate82
4-MethoxyanilineDimethyl acetylenedicarboxylateDimethyl 6-methoxy-2,4-quinolinedicarboxylate80

Data derived from a metal-free synthesis protocol for quinoline-2,4-dicarboxylates. rsc.org

Computational and Theoretical Studies on Dimethyl 2,4 Quinolinedicarboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting molecular geometries, energies, and spectroscopic properties.

Detailed studies employing DFT to perform geometry optimization and analyze the electronic structure of Dimethyl 2,4-quinolinedicarboxylate are not prominently available in the reviewed literature. Such a study would typically involve calculating the molecule's lowest energy conformation and examining its frontier molecular orbitals (HOMO and LUMO) to understand its kinetic stability and electron-donating or -accepting capabilities. The distribution of electron density and the molecular electrostatic potential (MEP) would also be determined to predict sites susceptible to electrophilic or nucleophilic attack. Without specific studies, key parameters like bond lengths, bond angles, dihedral angles, and orbital energies for this compound remain uncharacterized by DFT in publicly accessible research.

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are frequently used to predict spectroscopic properties such as Infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can then be correlated with experimental data to confirm molecular structures and understand electronic transitions. For this compound, specific published research detailing the prediction and correlation of its spectroscopic properties via computational means is not found. Such an analysis would provide insights into its vibrational modes and the nature of its electronic absorption bands.

Reaction Pathway Modeling and Transition State Analysis

The modeling of reaction pathways and the analysis of transition states are crucial for understanding reaction mechanisms and predicting kinetics. This involves mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products, including the high-energy transition state. There is a lack of specific published research that models the reaction pathways involving this compound or analyzes the transition states for its formation or subsequent reactions. These studies would be valuable for optimizing synthetic routes and understanding its chemical transformations.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies in a computational context often involve calculating various molecular descriptors to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models correlate a molecule's structural features with its reactivity or other properties. Dedicated computational studies focusing on the structure-reactivity relationships of this compound are not apparent in the scientific literature. Such research would help in predicting its reactivity in various chemical environments and could guide the design of new derivatives with tailored properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, intermolecular interactions, and solvation effects. A search for MD simulations performed specifically on this compound did not yield any dedicated studies. MD simulations could, for example, be employed to understand how the two ester groups move and orient themselves in different solvent environments or how the molecule interacts with biological macromolecules or material surfaces.

Applications in Materials Science and Industrial Chemistry

Utilization as Building Blocks for Novel Organic Materials

The quinoline-2,4-dicarboxylate scaffold is a prime candidate for constructing novel organic and hybrid materials, particularly metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are of significant interest due to their potential applications in gas storage, separation, and sensing. The nitrogen atom within the quinoline (B57606) ring and the oxygen atoms of the carboxylate groups can coordinate with metal ions in various ways, leading to a diversity of structural possibilities. researchgate.net

The synthesis of these materials often involves the hydrothermal reaction of the dicarboxylic acid form of the ligand with metal salts. The resulting structure and properties are highly dependent on factors like the choice of metal ion and the reaction temperature. nih.gov For instance, research on the reaction of quinoline-2,4-dicarboxylic acid with lanthanide(III) ions has demonstrated the formation of three-dimensional coordination polymers. nih.gov The structural variations in these polymers are influenced by the synthesis temperature, which affects the coordination mode and conformation of the quinoline-2,4-dicarboxylate ligand. nih.gov

One notable application is the use of a europium(III) complex with quinoline-2,4-dicarboxylic acid as a luminescent additive in a polymer matrix. researchgate.net This approach involves forming the luminescent dopant in situ within a combination of bisphenol A diacrylate and N-vinylpyrrolidone monomers, creating homogeneous hybrid materials with photophysical properties. researchgate.net This method overcomes the solubility issues of pre-synthesized crystalline powders in the polymer precursors. researchgate.net

Table 1: Examples of Coordination Polymers with Quinoline-2,4-dicarboxylate Ligand

Metal Ion General Formula of the Polymer Synthesis Temperature (°C) Resulting Structure
Nd(III), Eu(III), Tb(III) [Ln₂(Qdca)₃(H₂O)₄]·H₂O 100, 120, 150 3D Coordination Polymers

Source: Adapted from research on lanthanide(III) coordination polymers. nih.gov

Precursors in Specialized Chemical Synthesis

Dimethyl 2,4-quinolinedicarboxylate serves as a key precursor in the synthesis of more complex molecules and specialized chemical scaffolds. An efficient, one-pot synthesis protocol for creating quinoline-2,4-dicarboxylate derivatives has been developed using aryl amines and dimethyl or diethyl acetylenedicarboxylates. rsc.org This method is notable for its use of molecular iodine as an eco-friendly and low-cost catalyst, avoiding the metal contamination often associated with other synthetic routes. rsc.org The process is valued for its high regioselectivity and the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single reaction. rsc.org

The versatility of the quinoline nucleus makes it a foundational element in synthetic medicinal chemistry. researchgate.net While many methods exist for synthesizing the quinoline core, modern approaches focus on developing more environmentally friendly and efficient processes that result in good yields without requiring harsh conditions or toxic catalysts. researchgate.net The development of such methods for quinoline dicarboxylate derivatives is crucial for their broader application.

Table 2: Metal-Free Synthesis of Quinoline-2,4-dicarboxylate Scaffolds

Reactants Catalyst Solvent Temperature (°C) Key Advantages

Source: Based on a one-pot synthesis protocol. rsc.org

Role in Catalyst Design and Development (e.g., as ligands or scaffolds)

In the realm of catalysis, the quinoline-2,4-dicarboxylate structure is primarily utilized as a multidentate N,O-donor ligand to construct coordination complexes and polymers that can exhibit catalytic activity. nih.gov Ligands are crucial components in catalyst design, as their electronic properties and spatial arrangement around a metal center dictate the catalyst's selectivity and efficiency. N-heterocyclic polycarboxylic acids, such as quinoline-2,4-dicarboxylic acid, are excellent candidates for forming stable metal complexes due to their multiple coordination modes. nih.govresearchgate.net

The ability of the quinoline-2,4-dicarboxylate ligand to act as a scaffold allows for the precise arrangement of metal ions, creating well-defined active sites. These structures can be employed in various catalytic applications. The design of such ligands is a key factor in synthesizing coordination polymers with desired structures and properties. researchgate.net The rigidity of the quinoline backbone combined with the flexible coordination of the carboxylate groups allows it to bridge multiple metal centers, forming stable, extended networks. While direct catalytic applications of this compound itself are less documented, its parent acid is a recognized building block for creating catalytically active materials. The principles of ligand design suggest that such preorganized ligands can form more stable complexes and exhibit higher selectivity for specific metal ions. uncw.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 2,4-quinolinedicarboxylate, and how can researchers optimize reaction conditions?

  • Methodological Answer : The compound can be synthesized via a Bi(OTf)₃-catalyzed reaction in chloroform, with 2,4-dimethylaniline as a starting material. Key steps include stirring at room temperature for 6 days, monitoring reaction progress via TLC, and purification using flash chromatography (silica gel, EtOAc:Cyclohexane 2:98). Yield optimization (60%) requires careful control of catalyst loading (5 mol%) and recrystallization from pentane/ethyl acetate (70:30) .

Q. How is this compound structurally characterized, and what crystallographic parameters are critical?

  • Methodological Answer : X-ray crystallography is essential for structural elucidation. Key parameters include puckering metrics (e.g., QT=0.358A˚Q_T = 0.358 \, \text{Å}, θ=67.1\theta = 67.1^\circ) for non-planar ring systems and hydrogen-bonding patterns (C–H⋯O and N–H⋯O interactions). Refinement involves isotropic treatment of H-atoms, with methyl groups constrained geometrically (C–H=0.96A˚\text{C–H} = 0.96 \, \text{Å}) .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular assembly of this compound?

  • Methodological Answer : C–H⋯O hydrogen bonds (Table 1 in ) form R22(10)R_2^2(10) dimers centered on inversion symmetry. These dimers further link via N–H⋯O bonds to create infinite double chains along the [001] crystallographic axis. Researchers should analyze hydrogen-bond distances (e.g., 2.30–2.50 Å) and angles to model packing behavior .

Q. What computational methods are suitable for predicting the electronic properties or reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic structure, frontier molecular orbitals, and reaction pathways. Studies should validate computational results against experimental data (e.g., crystallographic bond lengths, spectroscopic profiles). Collaborative workflows integrating synthesis and DFT analysis are recommended .

Q. How can researchers assess the environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines laboratory studies (e.g., hydrolysis kinetics, photodegradation) and field monitoring. Key parameters include partition coefficients (KowK_{ow}), bioaccumulation potential, and toxicity assays across trophic levels (cellular to ecosystem). Long-term studies (5+ years) are critical for ecological risk assessment .

Q. How should researchers address contradictions in reported synthesis yields or structural data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in catalysts (e.g., Bi(OTf)₃ vs. other Lewis acids) or purification techniques (flash chromatography vs. recrystallization). Systematic reproducibility studies, including control experiments and cross-lab validation, are essential. Meta-analyses of crystallographic datasets (e.g., Cambridge Structural Database) can resolve structural ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.